(1R,3R)-3-Aminocyclohexanecarboxylic acid
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Overview
Description
(1R,3R)-3-Aminocyclohexanecarboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both an amino group and a carboxylic acid group makes it a versatile building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Aminocyclohexanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method includes the hydrogenation of 3-cyanocyclohexene followed by hydrolysis to yield the target compound. Another approach involves the asymmetric reduction of 3-ketocyclohexanecarboxylic acid using chiral reducing agents.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic resolution of racemic mixtures using lipases or other specific enzymes is a widely adopted method. Additionally, fermentation processes using genetically engineered microorganisms have been explored to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
(1R,3R)-3-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. In biological systems, it may act as an inhibitor or activator of certain pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
- (1R,3S)-3-Aminocyclohexanecarboxylic acid
- (1S,3R)-3-Aminocyclohexanecarboxylic acid
- (1S,3S)-3-Aminocyclohexanecarboxylic acid
Comparison:
- Stereochemistry: The unique (1R,3R) configuration of (1R,3R)-3-Aminocyclohexanecarboxylic acid distinguishes it from its stereoisomers, affecting its reactivity and interaction with biological targets.
- Reactivity: The different stereoisomers may exhibit varying reactivity in chemical reactions, influencing their suitability for specific applications.
- Biological Activity: The biological activity of each stereoisomer can differ significantly, with this compound potentially showing higher efficacy in certain therapeutic applications.
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34583-99-8 |
Source
|
Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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